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Compound of Interest

Compound Name: PF-06471553

Cat. No.: B609994 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the selectivity profile of PF-06471553, a

potent inhibitor of Monoacylglycerol Acyltransferase 3 (MOGAT3). The information is compiled

to assist researchers and drug development professionals in understanding the compound's

specificity and potential off-target effects.

Introduction to PF-06471553
PF-06471553 is a chemical probe designed to selectively inhibit the enzyme Monoacylglycerol

Acyltransferase 3 (MOGAT3), also known as 2-acylglycerol O-acyltransferase 3. MOGAT3 is

an acyltransferase involved in the synthesis of diacylglycerol (DAG) from 2-monoacylglycerol

and fatty acyl-CoA.[1] This enzymatic activity is a key step in lipid metabolism, particularly in

the absorption of dietary fat in the small intestine.[1]

Quantitative Selectivity Data
PF-06471553 exhibits high potency for MOGAT3 and significant selectivity over other closely

related acyltransferases. The available quantitative data is summarized in the tables below.

Table 1: Potency of PF-06471553 against MOGAT3
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Target IC50 (nM) Assay Type

MOGAT3 92
Biochemical Radiometric

Assay

Data sourced from The Chemical Probes Portal.[1]

Table 2: Selectivity of PF-06471553 against Related Acyltransferases

Target IC50 (µM)
Selectivity Fold (vs.
MOGAT3)

MGAT1 14.9 >160

MGAT2 19.8 >160

DGAT1 >50 >543

DGAT2 >100 >1086

Data sourced from The Chemical Probes Portal.[1]

Broad Panel Selectivity Screening
PF-06471553 was screened at a concentration of 10 µM against a broad panel of over 120

targets, including various receptors, ion channels, transporters, and enzymes.[1] The

compound was found to be highly selective for MOGAT3. The detailed quantitative results of

this broad panel screening are not publicly available in their entirety. Typically, such screenings

are conducted by contract research organizations (e.g., Eurofins SafetyScreen panels) and the

results are often proprietary.

Signaling Pathway of MOGAT3
MOGAT3 plays a crucial role in lipid metabolism, specifically in the diacylglycerol (DAG)

synthesis pathway. The enzymatic activity of MOGAT3 converts monoacylglycerol (MAG) and

Acyl-CoA into DAG. DAG is a critical signaling molecule that can activate various downstream

pathways, most notably the Protein Kinase C (PKC) family. Activation of PKC can, in turn, lead

to the activation of the MAPK/ERK signaling cascade (specifically involving RAF, MEK, and
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ERK), which is implicated in cell proliferation, differentiation, and survival. Recent studies have

shown that MOGAT3-mediated DAG accumulation can contribute to resistance to anti-cancer

therapies that target the BRAF/EGFR pathway in colorectal cancer.[2]
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Caption: MOGAT3 signaling pathway and the inhibitory action of PF-06471553.

Experimental Protocols
MOGAT3 Biochemical Radiometric Assay
(Representative Protocol)
This protocol is a representative example based on standard methods for assaying

acyltransferase activity using a radiolabeled substrate. The specific details for the assay used

for PF-06471553 are not fully published.

Objective: To determine the in vitro inhibitory potency of PF-06471553 against human

MOGAT3.

Materials:
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Recombinant human MOGAT3 enzyme

2-monooleoylglycerol (substrate)

[1-14C]Oleoyl-CoA (radiolabeled substrate)

Assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 5 mM MgCl2, 1 mg/mL BSA

PF-06471553 (test compound) dissolved in DMSO

DMSO (vehicle control)

Stop solution: 2:1 (v/v) chloroform:methanol

Scintillation cocktail

96-well microplate

Procedure:

Prepare serial dilutions of PF-06471553 in DMSO. Further dilute in assay buffer to the

desired final concentrations.

Add 2 µL of the compound dilutions or DMSO to the wells of the microplate.

Add 20 µL of MOGAT3 enzyme solution (e.g., 50 ng/well) to each well.

Incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

Initiate the enzymatic reaction by adding 28 µL of a substrate mix containing 2-

monooleoylglycerol and [1-14C]Oleoyl-CoA (final concentrations, e.g., 100 µM and 10 µM,

respectively).

Incubate the reaction mixture for 30 minutes at 37°C.

Terminate the reaction by adding 100 µL of the stop solution.

Separate the radiolabeled diacylglycerol product from the unreacted [1-14C]Oleoyl-CoA

using thin-layer chromatography (TLC) or a liquid-liquid extraction method.
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Quantify the amount of radiolabeled product by adding the extracted phase to a scintillation

cocktail and measuring the radioactivity using a scintillation counter.

Calculate the percent inhibition for each compound concentration relative to the DMSO

control and determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Workflow for the MOGAT3 radiometric assay.
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Broad Panel Selectivity Assay (General Protocol)
This is a general description of a competitive binding assay format, such as the

KINOMEscan™ platform, which is commonly used for broad selectivity profiling.

Objective: To assess the selectivity of PF-06471553 against a large panel of kinases and other

ATP-binding proteins.

Principle: The assay measures the ability of a test compound to compete with an immobilized,

active-site directed ligand for binding to the target protein. The amount of target protein bound

to the solid support is quantified, typically using quantitative PCR (qPCR) for a DNA tag

conjugated to the protein.

Procedure:

A library of target proteins (e.g., kinases) is expressed, each tagged with a unique DNA

identifier.

The target proteins are individually mixed with the immobilized ligand and the test compound

(PF-06471553) at a fixed concentration (e.g., 10 µM).

The mixtures are incubated to allow for binding to reach equilibrium.

Unbound protein is washed away.

The amount of protein bound to the immobilized ligand is determined by qPCR of the DNA

tag.

The results are expressed as a percentage of the DMSO control (% control). A lower %

control value indicates stronger binding of the test compound to the target.

Hits (significant binders) can be further characterized by determining their dissociation

constant (Kd) through dose-response experiments.
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Caption: General workflow for a broad panel competitive binding assay.

Conclusion
PF-06471553 is a potent and highly selective inhibitor of MOGAT3. Its selectivity has been

demonstrated against closely related acyltransferases and in a broad panel screening against

over 120 other proteins. The compound serves as a valuable tool for studying the biological

functions of MOGAT3 and for investigating its role in lipid metabolism and disease. Further

research may be warranted to explore the therapeutic potential of inhibiting MOGAT3,

particularly in the context of metabolic disorders and oncology.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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